Home > Products > Screening Compounds P116166 > 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione -

1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Catalog Number: EVT-4561478
CAS Number:
Molecular Formula: C21H20FN3O3
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione is a synthetic organic compound belonging to a class of molecules known as pyrrolidinediones. It has been investigated for its potential biological activity, particularly as a selective inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1). []

Mechanism of Action

1-(4-Fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione has been identified as a competitive inhibitor of ERAP1 aminopeptidase activity. [] This suggests that the compound binds to the active site of ERAP1, preventing the enzyme from interacting with its natural substrates, peptides destined for loading onto major histocompatibility complex (MHC-I) proteins.

Applications
  • Antigen Presentation Inhibition: The compound has demonstrated the ability to inhibit antigen presentation in cellular assays. [] This suggests it could potentially modulate immune responses by interfering with the presentation of antigenic peptides to T cells.
  • ERAP1 Variant Targeting: The compound displayed higher potency for an ERAP1 variant associated with an increased risk of autoimmune disease. [] This selectivity towards specific variants could open up avenues for developing targeted therapies for autoimmune disorders linked to ERAP1 dysregulation.

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) is an important intermediate in the synthesis of various biologically active compounds, including osimertinib, an anti-cancer drug. Several derivatives of this compound have shown potential biological activities. []

Relevance: This compound shares the core indole structure with 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione. The main difference is the substitution at the 3-position of the indole ring. While the target compound has a 2-(5-methoxy-1H-indol-3-yl)ethyl amino group, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one has a dimethylamino-propenone substituent. This structural similarity makes it a relevant related compound. []

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (1)

Compound Description: This compound is a third-generation EGFR-TKI drug that displays a good therapeutic effect on cancer, particularly in treating T790M and L858R mutations. []

Relevance: This compound is a derivative of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, which shares the core indole structure with 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione. It highlights the potential of indole derivatives as anti-cancer agents and further emphasizes the relevance of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one as a related compound to the target compound. []

N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (2)

Compound Description: Similar to compound 1, this drug is also a third-generation EGFR-TKI with promising anti-cancer activity. []

Relevance: This compound is another derivative of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one. Although it does not contain the indole moiety present in 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione, its derivation from a compound sharing a core indole structure with the target makes it a relevant related compound. []

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (3)

Compound Description: This compound is another third-generation EGFR-TKI drug showing promising therapeutic potential against cancer. []

Relevance: Just like compounds 1 and 2, this drug is also derived from (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one. While it lacks the indole structure present in 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione, its connection to a compound sharing that core structure with the target compound solidifies its relevance as a related compound. []

"3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide”

Compound Description: This compound is a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []

Relevance: This compound shares the core 5-methoxy-1H-indol-3-yl structure with 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione. The main difference is the substitution at the ethyl group of the target compound, where this related compound has various substituents connected to the amine group. []

N-(N-(2-(1H-Indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1 in [])

Compound Description: This compound is a competitive inhibitor of ERAP1 aminopeptidase activity. []

Relevance: This compound shares the core indole-ethyl structure with 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione. The main difference is the substitution at the 5-position of the indole ring, where the target compound has a methoxy group, and this related compound lacks a substituent at that position. []

-(1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2 in [])

Compound Description: This compound is a competitive inhibitor of ERAP1 aminopeptidase activity. []

Relevance: While this compound doesn't share the core indole structure with 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione, it's a relevant related compound because it is another potent ERAP1 inhibitor discovered alongside N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide, which does share structural features with the target compound. []

Methyl 4-(3-Acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Compound Description: This compound represents a novel class of stereoselective pyrrolidinone (PYD) positive allosteric modulators for GluN2C-containing NMDA receptors. []

Relevance: This compound shares the core 2-methyl-1H-indol-3-yl structure with 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione. The main difference is the substitution at the ethyl group, where the target compound has a 2,5-pyrrolidinedione group, and this related compound has a pyrrol-2-yl)benzoate group. []

1-[2-[4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone

Compound Description: This compound exhibits high affinity for 5-HT2 receptors, making it a potent antagonist. It displays extremely low affinity for both dopamine D2 receptors and α1-adrenoceptors, highlighting its selectivity. []

Relevance: This compound is a structurally related analogue of 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione, where the C-3 carbon atom and the nitrogen atom in the indole nucleus are interchanged. This isosteric replacement results in higher selectivity for 5-HT2 receptors. []

2-[2-(4-Butoxyphenyl)morpholino-4-yl]ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochloride (1f)

Compound Description: This compound is a novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochloride that exhibits good selective COX-2 inhibitory activity. []

Relevance: This compound shares the core 5-methoxy-2-methyl-1H-indol-3- structure with 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione. The main difference is the substitution at the ethyl group, where the target compound has a 2,5-pyrrolidinedione group, and this related compound has an arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)acetate hydrochloride group. []

2-[2-(2,4-Dichloro-5-fluorophenyl)morpholino-4-yl]ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochloride (1g)

Compound Description: This compound is another novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochloride, exhibiting even greater selective COX-2 inhibitory activity than celecoxib. []

Relevance: Similar to compound 1f, this compound shares the core 5-methoxy-2-methyl-1H-indol-3- structure with 1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione. The difference lies in the substituents attached to the ethyl group. []

Properties

Product Name

1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

IUPAC Name

1-(4-fluorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H20FN3O3/c1-28-16-6-7-18-17(10-16)13(12-24-18)8-9-23-19-11-20(26)25(21(19)27)15-4-2-14(22)3-5-15/h2-7,10,12,19,23-24H,8-9,11H2,1H3

InChI Key

WIZBQZWWHWFZPW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.